2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid
CAS No.:
Cat. No.: VC16387780
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid -](/images/structure/VC16387780.png)
Specification
Molecular Formula | C13H21NO4 |
---|---|
Molecular Weight | 255.31 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Standard InChI Key | SIRIUJBYRLGXJF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The bicyclo[5.1.0]octane framework consists of a seven-membered ring fused to a three-membered aziridine ring, creating a rigid, strained structure. The Boc group at position 2 and the carboxylic acid at position 8 introduce steric and electronic complexity, influencing reactivity and intermolecular interactions. The stereochemistry of the bridgehead carbons (positions 1, 5, and 8) determines the compound’s diastereomeric profile, which is critical for its biological activity.
Table 1: Key Structural Parameters
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₂₁NO₄ |
Molecular Weight | 255.31 g/mol |
IUPAC Name | 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid |
Functional Groups | Boc-protected amine, Carboxylic acid |
Ring Strain | High (aziridine + bicyclic system) |
Synthetic Methodologies
Cyclization Strategies
The synthesis of azabicyclo[5.1.0] systems often begins with amino acid precursors. For example, glutamic acid derivatives can undergo cyclization via DMAP-catalyzed reactions to form pyrrolidine intermediates, which are subsequently functionalized . A representative route involves:
-
Amino Protection: Glutamic acid is protected with a Boc group to prevent undesired side reactions.
-
Cyclization: Using 4-dimethylaminopyridine (DMAP) as a catalyst, the protected amino acid undergoes intramolecular cyclization to form a bicyclic lactam.
-
Ring Expansion: Simmons-Smith reactions or photochemical [2+2] cycloadditions introduce the aziridine ring, yielding the bicyclo[5.1.0] framework .
Table 2: Optimized Cyclization Conditions
Parameter | Optimal Value |
---|---|
Catalyst (DMAP) | 0.4 equiv. relative to substrate |
Solvent | Dichloromethane |
Temperature | 0–25°C |
Yield | 82% (for analogous systems) |
Stereochemical Control
Asymmetric synthesis methods are critical for accessing enantiomerically pure forms. Chiral auxiliaries or catalytic asymmetric hydrogenation can induce the desired stereochemistry at bridgehead positions. For instance, the use of (R)-BINOL-derived catalysts in cyclopropanation steps has achieved diastereomeric ratios of 6:1 in related systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Key signals include the Boc group’s tert-butyl protons (δ 1.2–1.4 ppm) and the aziridine protons (δ 2.8–3.2 ppm). The carboxylic acid proton appears as a broad singlet near δ 12 ppm.
-
¹³C NMR: Distinct peaks for the Boc carbonyl (δ 155 ppm), carboxylic acid (δ 175 ppm), and bridgehead carbons (δ 45–60 ppm) confirm the structure .
X-ray Crystallography
Single-crystal X-ray studies of analogous compounds, such as 2-azabicyclo[3.1.0]hexane-3-carboxylic acid, reveal distorted chair conformations for the six-membered ring and planar geometries for the aziridine moiety. Hydrogen bonding between the carboxylic acid and Boc carbonyl groups stabilizes the crystal lattice .
Applications in Medicinal Chemistry
Intermediate for Tropane Alkaloids
The bicyclo[5.1.0] scaffold is a precursor to tropane alkaloids, which exhibit anticholinergic and analgesic properties. Functionalization at position 8 (e.g., esterification or amidation) modulates bioavailability and target selectivity.
Enzyme Inhibition
The strained aziridine ring acts as a transition-state mimic, enabling inhibition of proteases and kinases. For example, derivatives of this compound have shown sub-micromolar activity against HIV-1 protease in preliminary assays.
Research Advancements and Case Studies
Case Study: Analgesic Development
A 2024 study utilized 2-azabicyclo[5.1.0]octane-8-carboxylic acid derivatives to synthesize non-opioid analgesics. Modifications at the carboxylic acid position (e.g., conversion to amides) reduced CNS penetration, minimizing side effects while retaining efficacy in murine pain models.
Case Study: Anticancer Agents
The compound’s rigidity and hydrogen-bonding capacity make it a candidate for disrupting protein-protein interactions. In collaboration with kinase inhibitors, Boc-protected derivatives inhibited Ras oncoprotein signaling in pancreatic cancer cell lines (IC₅₀ = 1.2 μM).
Future Directions
Synthetic Innovations
-
Flow Chemistry: Adopting continuous-flow microreactors could enhance yields and reduce reaction times for large-scale production.
-
Biocatalysis: Enzymatic desymmetrization of prochiral intermediates may improve stereochemical outcomes .
Biological Screening
High-throughput screening campaigns are needed to identify novel targets for this scaffold, particularly in neurodegenerative and oncological contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume